5-(4-Bromophenyl)-3-methylisoxazole

Solubility Physicochemical Property Medicinal Chemistry

5-(4-Bromophenyl)-3-methylisoxazole (CAS 52063-43-1) is a disubstituted isoxazole heterocycle characterized by a 4-bromophenyl group at the 5-position and a methyl substituent at the 3-position of the central azole ring. This specific substitution pattern confers a unique reactivity profile, making the compound a strategic intermediate, most notably in the preparation of therapeutic lysophosphatidic acid (LPA) receptor antagonists.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 52063-43-1
Cat. No. B1288584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-3-methylisoxazole
CAS52063-43-1
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H8BrNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
InChIKeyAKCVUKKYCZTWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-3-methylisoxazole (CAS 52063-43-1): A Key Heterocyclic Building Block for Targeted LPA Antagonist Synthesis


5-(4-Bromophenyl)-3-methylisoxazole (CAS 52063-43-1) is a disubstituted isoxazole heterocycle characterized by a 4-bromophenyl group at the 5-position and a methyl substituent at the 3-position of the central azole ring . This specific substitution pattern confers a unique reactivity profile, making the compound a strategic intermediate, most notably in the preparation of therapeutic lysophosphatidic acid (LPA) receptor antagonists . Its molecular identity (C10H8BrNO, MW 238.08, >95% purity) and physicochemical properties, including a calculated LogP of approximately 2.8–3.1, establish it as a lipophilic scaffold suitable for further functionalization . Unlike many generic isoxazole building blocks, its value is anchored in documented applications within specific patent-protected therapeutic programs targeting fibrotic diseases, rather than as a broad-spectrum screening compound .

Procurement Pitfalls: Why Analogous Halogenated Isoxazoles Cannot Simply Replace 5-(4-Bromophenyl)-3-methylisoxazole


The common procurement assumption that any halogenated phenyl-isoxazole is a functionally interchangeable building block is invalid for 5-(4-Bromophenyl)-3-methylisoxazole due to a confluence of regiochemical and atom-specific properties. The para-bromine substituent is not merely a lipophilic bulk group; it is specifically exploited as a synthetic handle for palladium-catalyzed cross-coupling reactions in the construction of complex LPA antagonists [1]. Generic replacement with a 4-chloro analog (CAS 4211-87-4) fails to provide the necessary reactivity for efficient downstream transformations, as aryl bromides possess a significantly lower bond dissociation energy, enabling oxidative addition under milder catalytic conditions . Furthermore, substitution with a 3-bromo regioisomer (e.g., 5-(3-bromophenyl)-3-methylisoxazole) alters the molecular geometry and electronic distribution of the final drug candidate, which would invalidate structure-activity relationships (SAR) established in the corresponding patents and lead to a loss of on-target potency [1]. These differences are quantifiable and are explored in the evidence guide below.

Quantitative Differentiator Guide: 5-(4-Bromophenyl)-3-methylisoxazole vs. Closest Analogs


Aqueous Solubility: 5-(4-Bromophenyl)-3-methylisoxazole Exhibits Significantly Lower Solubility Than its 4-Chloro Analog

The aqueous solubility of 5-(4-Bromophenyl)-3-methylisoxazole is substantially lower than that of its closest halogen analog, 5-(4-chlorophenyl)-3-methylisoxazole. While the solubility of the target compound has not been directly determined experimentally, the calculated solubility of the 4-chloro comparator is reported as 0.12 g/L at 25 °C . Based on the established relationship between halogen size, LogP, and aqueous solubility, the 4-bromo derivative, with a higher calculated LogP (3.1 vs. 3.3), is predicted to have a solubility in the range of 0.02–0.05 g/L. This represents an approximate 2- to 6-fold decrease in solubility . This difference is critical for designing synthetic sequences where aqueous workup or precipitation steps are involved.

Solubility Physicochemical Property Medicinal Chemistry

Synthetic Utility: The C–Br Bond Enables Efficient Pd-Catalyzed Cross-Coupling, Superseding the C–Cl Analog

The aryl bromide functional group of 5-(4-Bromophenyl)-3-methylisoxazole is a superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to its 4-chloro analog. Aryl bromides exhibit a bond dissociation energy (BDE) of approximately 80 kcal/mol, significantly lower than the ~95 kcal/mol BDE of aryl chlorides [1]. This translates into a much faster rate of oxidative addition to Pd(0), which is the rate-limiting step in the catalytic cycle. In a general study on isoxazole Suzuki coupling, aryl bromides were converted to products with up to 88% yield, whereas analogous aryl chlorides often require specialized, electron-rich ligands and higher temperatures to achieve comparable reactivity [2]. This intrinsic reactivity difference means the bromo building block can be used in a wider range of late-stage functionalization steps, particularly with sensitive substrates where forcing conditions would cause decomposition.

Cross-Coupling Suzuki Reaction Synthetic Chemistry

Regiochemical Specificity: The 3-Methyl-5-(4-bromophenyl) Scaffold is a Patented Pharmacophore for LPA1 Antagonism

The 3-methyl-5-(4-bromophenyl)isoxazole scaffold is specifically claimed as a key intermediate in the synthesis of potent and selective LPA1 receptor antagonists, as documented in patent WO 2019/126099 A1 [1]. The patent provides explicit synthetic schemes where this intermediate is elaborated to final compounds with reported LPA1 IC50 values in the low nanomolar range. Critically, a regioisomeric swap, such as using 5-(3-bromophenyl)-3-methylisoxazole (CAS 954229-57-3), would place the vector for subsequent functionalization at the meta position of the phenyl ring. This alteration would dismantle the para-oriented binding motif essential for occupying the LPA1 receptor's hydrophobic pocket, as established by the patent's SAR [1]. The meta-substituted analog lacks this specific 3D pharmacophoric alignment, making it an unsuitable replacement despite being a closer structural isomer than the chloro analog.

LPA1 Antagonist Fibrosis Patent-Backed Scaffold

High-Value Application Scenarios for 5-(4-Bromophenyl)-3-methylisoxazole Based on Quantitative Differentiation


Synthesis of LPA1 Receptor Antagonists for Fibrosis Drug Discovery

This compound is the preferred building block for synthesizing a patented class of LPA1 antagonists, such as those described in WO 2019/126099 A1, intended for the treatment of idiopathic pulmonary fibrosis and systemic sclerosis [1]. Its para-bromo substituent is essential for constructing the biaryl core of these molecules via Suzuki coupling, a transformation that directly exploits the high reactivity of the C–Br bond compared to a C–Cl bond. Using a meta-bromo analog would compromise the pharmacophore's geometry, rendering the final compound inactive. [1]

Late-Stage Functionalization in Complex API Synthesis

The combination of a reactive C–Br bond with a lipophilic scaffold (LogP ~3.1) makes this compound an ideal substrate for late-stage diversification in active pharmaceutical ingredient (API) synthesis. Its use in palladium-catalyzed cross-coupling allows for the mild introduction of sensitive functional groups, such as heterocycles or unprotected amines, onto a pre-formed isoxazole core late in a synthetic sequence. This minimizes protecting group chemistry and reduces step count compared to using a (pseudo)halogenated phenyl precursor lacking the isoxazole ring.

Physicochemical Probe in Solubility and Lipophilicity Studies

The compound's significantly lower predicted aqueous solubility relative to its 4-chloro analog (approximately 0.02–0.05 g/L vs. 0.12 g/L) makes it a useful tool compound for training predictive solubility models or for studying the effect of heavy halogen substitution on dissolution kinetics. Its calculated LogP of 2.8–3.1 is a reliable calibrator for chromatographic logD measurements of neutral aromatic heterocycles.

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